molecular formula C6H15NO B6160537 3-methyl-4-(methylamino)butan-1-ol CAS No. 1266987-26-1

3-methyl-4-(methylamino)butan-1-ol

Cat. No.: B6160537
CAS No.: 1266987-26-1
M. Wt: 117.19 g/mol
InChI Key: AAHWWTCYRIHDHR-UHFFFAOYSA-N
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Description

3-methyl-4-(methylamino)butan-1-ol: is an organic compound with the molecular formula C6H15NO It is a derivative of butanol, featuring a methyl group and a methylamino group attached to the butan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 4-hydroxybutan-2-one and methylamine: One common method involves the reaction of 4-hydroxybutan-2-one with methylamine in the presence of ethanol and a palladium on carbon catalyst.

Industrial Production Methods: Industrial production methods for 3-methyl-4-(methylamino)butan-1-ol typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-4-(methylamino)butan-1-ol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into various amines or alcohols, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry: 3-methyl-4-(methylamino)butan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of methylamino groups on biological activity and interactions with enzymes and receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-(methylamino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methylamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

    3-methylbutan-1-ol:

    4-(methylamino)butan-1-ol: Similar structure but without the methyl group on the butanol backbone.

Uniqueness: 3-methyl-4-(methylamino)butan-1-ol is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

1266987-26-1

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-methyl-4-(methylamino)butan-1-ol

InChI

InChI=1S/C6H15NO/c1-6(3-4-8)5-7-2/h6-8H,3-5H2,1-2H3

InChI Key

AAHWWTCYRIHDHR-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CNC

Purity

95

Origin of Product

United States

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